![molecular formula C16H16N2O2S B2499171 3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 879135-82-7](/img/structure/B2499171.png)
3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound “3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thienopyrimidines includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structure and substituents . For instance, the compound “3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione” would have properties distinct from other thienopyrimidines.Scientific Research Applications
- Researchers have synthesized novel thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors . These compounds were structurally modified from tazemetostat, a known inhibitor. Among them, compound 12e exhibited remarkable antitumor activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) with low toxicity against normal HEK293T cells . This suggests its potential as an attractive chemical tool for further optimization and evaluation of new EZH2 inhibitors.
- A related thiazolopyrimidine derivative displayed excellent anticancer activity by inhibiting CDK enzymes . This compound led to apoptosis in human cancer cell lines and primary CLL cells . Investigating similar effects for thieno[3,2-d]pyrimidine derivatives could be promising.
- Researchers have developed synthetic approaches to thieno[3,2-d]pyrimidine. Versatile synthons, such as 3-amino-4-cyano-2-thiophenecarboxamides , were used to prepare these compounds. The study also unexpectedly yielded thieno[3,4-b]pyridine derivatives . Understanding these synthetic pathways aids further exploration.
Antitumor Activity
CDK Inhibition
Synthetic Routes
Mechanism of Action
Target of action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities . Some derivatives have shown promising activity as protein kinase inhibitors , which play essential roles in controlling cell growth, differentiation, migration, and metabolism .
Biochemical pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, given the central role these enzymes play in transmitting signals within the cell .
Result of action
The inhibition of protein kinases can lead to a variety of cellular effects, depending on the specific kinases inhibited and the pathways they are involved in .
Future Directions
properties
IUPAC Name |
3-ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-17-15(19)14-13(8-9-21-14)18(16(17)20)10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBBQDIRKFHHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
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